molecular formula C10H16O5 B11889426 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate

Cat. No.: B11889426
M. Wt: 216.23 g/mol
InChI Key: YKQHQWSJNMUQST-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate is an organic compound with the molecular formula C10H16O5 It is a derivative of dioxane, characterized by the presence of a vinyl group and a methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The reaction proceeds as follows:

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol+Methyl chloroformate2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate+HCl\text{2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol+Methyl chloroformate→2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonate group can be reduced to form alcohols.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications:

    Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.

    Materials Science: It can be incorporated into materials to enhance their mechanical and thermal properties.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo polymerization and form cross-linked networks The vinyl group can participate in free radical polymerization, while the carbonate group can undergo hydrolysis to release carbon dioxide and form alcohols

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxan-5-one: A related compound with similar structural features but lacking the vinyl group.

    2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol: The precursor to the carbonate derivative, with a hydroxyl group instead of the carbonate group.

Uniqueness

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-yl methyl carbonate is unique due to the presence of both a vinyl group and a carbonate group, which allows it to participate in a wide range of chemical reactions and form versatile materials. Its ability to undergo polymerization and form biocompatible polymers makes it particularly valuable in the fields of polymer chemistry and materials science.

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(5-ethenyl-2,2-dimethyl-1,3-dioxan-5-yl) methyl carbonate

InChI

InChI=1S/C10H16O5/c1-5-10(15-8(11)12-4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3

InChI Key

YKQHQWSJNMUQST-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C=C)OC(=O)OC)C

Origin of Product

United States

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